SH5-07 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [, , , , , , ]. It belongs to the class of hydroxamic acid-based inhibitors and has shown promising antitumor activity in preclinical studies []. SH5-07 acts by disrupting the DNA-binding activity of STAT3, thereby inhibiting its transcriptional activity and downstream signaling pathways [, , ].
SH5-07 is a hydroxamic acid-based compound identified as an inhibitor of the signal transducer and activator of transcription 3 protein, commonly referred to as STAT3. This transcription factor is integral to various cellular processes, including cell growth, differentiation, immune response, and tumorigenesis. The compound has demonstrated significant potential in inhibiting STAT3 activity, making it a promising candidate for cancer therapy. Research indicates that SH5-07 exhibits antitumor activity in various cancer models, including glioma, breast cancer, and prostate cancer .
SH5-07 is classified as a small molecule inhibitor targeting the STAT3 signaling pathway. Its chemical structure is based on the hydroxamic acid motif, which is known for its ability to chelate metal ions and inhibit metalloproteins. The compound has been synthesized as an analog of BP-1-102, another known STAT3 inhibitor . The unique properties of SH5-07 stem from its ability to selectively inhibit STAT3 without significantly affecting other related pathways, such as those involving STAT1 .
The synthesis of SH5-07 involves the reaction of a hydroxamic acid derivative with a benzoic acid derivative. The reaction typically requires solvents such as dimethyl sulfoxide and may involve heating to facilitate the reaction. The synthetic route aims to yield high-purity SH5-07 with minimal by-products .
SH5-07 has a molecular formula of C29H28F5N3O5S and a molecular weight of 625.61 g/mol. Its structure features a hydroxamic acid group that is crucial for its inhibitory activity against STAT3. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards the target protein .
SH5-07 primarily undergoes inhibition reactions where it binds to the STAT3 protein, disrupting its activity. It does not engage in significant oxidation or reduction reactions under normal conditions.
The major product formed from the synthesis is the hydroxamic acid-based STAT3 inhibitor itself. The synthetic pathway is designed to minimize by-products while ensuring high yield and purity .
SH5-07 exerts its effects by binding directly to the STAT3 protein, thereby disrupting its association with growth factor receptors. This interaction inhibits the phosphorylation of STAT3, leading to decreased transcriptional activity of STAT3-dependent genes such as Bcl-2, Bcl-xL, Mcl-1, cyclin D1, c-Myc, and survivin. The inhibition results in reduced cell proliferation and increased apoptosis in cancer cells that exhibit constitutively active STAT3 signaling .
SH5-07 has several scientific applications:
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that regulates fundamental cellular processes, including proliferation, differentiation, survival, and immune responses. Under physiological conditions, STAT3 activation is transient and tightly regulated by negative feedback mechanisms. However, constitutive activation of STAT3 drives oncogenesis through:
Table 1: Key STAT3 Phosphorylation Sites and Functional Consequences
Residue | Activating Pathway | Cellular Localization | Oncogenic Functions | |
---|---|---|---|---|
Y705 | JAK kinases | Nucleus | Transcriptional activation of proliferation genes | |
S727 | MAPK/mTOR | Mitochondria | Metabolic reprogramming, ROS regulation | |
Dual (Y705+S727) | Cross-talk signaling | Nucleus + Mitochondria | Enhanced tumor growth and therapy resistance | [4] [7] |
Persistent STAT3 activation is a hallmark of diverse cancers:
STAT3 targeting addresses critical limitations of conventional therapies:
Table 2: STAT3 Inhibitor Development Landscape
Drug Class | Representative Agents | Development Stage | Key Limitations | |
---|---|---|---|---|
Small Molecule Inhibitors | TTI-101, SH5-07, Napabucasin | Phase I-III clinical trials | Limited bioavailability, toxicity concerns | |
Oligonucleotides | AZD9150 | Phase I trials | Poor cellular uptake, instability | |
PROTAC Degraders | KT-333, SD-36 | Preclinical-Phase I | Undefined off-target effects | [2] [10] |
SH5-07 was designed to address critical gaps in STAT3-targeted therapy:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7